molecular formula C14H19N3OS B6499492 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide CAS No. 215368-41-5

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B6499492
CAS No.: 215368-41-5
M. Wt: 277.39 g/mol
InChI Key: YIPUYQIVDMRTNR-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a sophisticated chemical building block supplied as a dry powder for research applications. This compound features a complex molecular architecture with a tetrahydropyridine core fused to a thiophene ring, further substituted with a cyano group and an acetamide functionality. It has a molecular formula of C20H24N4O2S2 and an average molecular mass of 416.558 Da . The compound's structure incorporates multiple rings and has a calculated topological polar surface area (PSA) of approximately 142 Ų, which can influence its physicochemical and absorption properties . Compounds based on the thieno[2,3-c]pyridine scaffold are of significant interest in medicinal chemistry and drug discovery. Structural analogs of this compound have been investigated for their potential to modulate key biological targets . For instance, related thienopyridine derivatives have been designed and synthesized as multifunctional ligands, demonstrating potent inhibitory activity against kinases such as GSK-3β, which is a crucial enzyme implicated in the pathomechanism of Alzheimer's disease due to its role in tau protein hyperphosphorylation . Other research avenues for similar structures include their role as viral replication inhibitors, highlighting the scaffold's versatility in antiviral research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment.

Properties

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPUYQIVDMRTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The thieno[2,3-c]pyridine scaffold is common among analogs, but substituents critically influence activity:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 3-CN; 5,5,7,7-tetramethyl; acetamide ~369–416* Not explicitly stated (structural focus)
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-...-yl)acetamide (Compound 3) Benzo[d]thiazol-2-yl; isopropyl 416.56 APE1 inhibition (IC50: ~10 µM); enhances alkylating agent cytotoxicity
N-(3-Cyano-...-yl)-4-methoxybenzamide 4-Methoxybenzamide 369.48 Not reported (structural analog)
N-(3-Cyano-...-yl)-2-methoxybenzamide 2-Methoxybenzamide 369.49 Under evaluation (supplier data)
Bicyclic thieno[2,3-c]pyridines Varied (e.g., benzyl, isopropyl) 300–400 TNF-α inhibition (IC50: <1 µM in some cases)

*Estimated based on analogs.

Key Observations :

  • APE1 Inhibitors: Compound 3 () shares the acetamide group but replaces the tetramethyl and cyano groups with a benzo[d]thiazole and isopropyl, achieving potent APE1 inhibition. The tetramethyl groups in the target compound may enhance metabolic stability but reduce APE1 affinity.
  • TNF-α Inhibitors : Analogs with simpler substituents (e.g., benzyl) show strong TNF-α suppression, suggesting that bulky groups (e.g., tetramethyl) might hinder target engagement .
  • Benzamide Derivatives : Replacing acetamide with benzamide () alters electronic properties and solubility but retains the core scaffold’s rigidity.

Biological Activity

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with cyano and acetamide substituents. Its molecular formula is C₁₄H₁₈N₂OS, and it has a molecular weight of approximately 270.37 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

1. Inhibition of Kinases

Recent studies indicate that this compound may exhibit inhibitory activity against various kinases, which are crucial for cell signaling pathways. For example, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value in the low nanomolar range. This inhibition is significant as GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is vital in protecting cells from damage associated with various diseases.

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in vitro. In microglial BV-2 cell lines treated with lipopolysaccharides (LPS), the compound significantly decreased nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6 .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity IC50/EC50 Value Reference
GSK-3β Inhibition8 nM
Reduction of NO levelsSignificant
Antioxidant ActivityModerate
Cytotoxicity in Cancer CellsVaries

Case Study 1: Anticancer Potential

In a study evaluating the anticancer effects of various compounds including this compound on cancer cell lines (e.g., MCF-7 and HeLa), it was found to exhibit cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in treated cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of tau hyperphosphorylation. The results indicated that it could mitigate tau pathology through modulation of GSK-3β activity and reduction of oxidative stress markers .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification (m/z 277.39 [M+H]+) .
  • Elemental analysis to validate purity (>95%) .

Basic: How can researchers assess the potential biological activities of this compound given limited direct data?

Answer:
Inferring bioactivity relies on structural analogs and functional group analysis:

  • Thieno[2,3-c]pyridine analogs : Known for anticancer (e.g., APE1 inhibition) and antimicrobial activities. Test in in vitro assays (e.g., HeLa cell cytotoxicity) with IC₅₀ comparisons to reference compounds like APE1 inhibitor 3 (µM-range activity) .
  • Functional groups : The cyano group may enhance target binding (e.g., kinase inhibition), while the tetramethyltetrahydro ring improves metabolic stability. Prioritize assays for kinase inhibition (e.g., EGFR) or DNA repair pathways .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:
SAR studies should focus on:

  • Core modifications : Replace the tetrahydrothienopyridine ring with benzo[b]thiophene or pyrazolo[4,3-c]pyridine to evaluate scaffold flexibility .
  • Substituent variations : Test derivatives with halogenated acetamides (e.g., chloro, fluoro) or bulky alkyl groups (e.g., neopentyl) to probe steric and electronic effects .
  • Biological assays : Use parallel screening in cancer cell lines (e.g., MCF-7, NCI-H460) and enzymatic targets (e.g., APE1, P2Y12) to map activity profiles .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in synthesis?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect directs regioselective attacks at the thiophene sulfur .
  • Molecular docking : Simulate interactions with biological targets (e.g., APE1 active site) to prioritize synthetic targets .
  • Reaction pathway modeling : Tools like Gaussian or ORCA can optimize transition states for cyclization steps, reducing side-product formation .

Advanced: How should researchers address contradictions in biological assay data for this compound?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., SF-268 for CNS cancer) to distinguish cell-specific effects .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Solubility checks : Confirm compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to rule out false negatives .

Basic: What analytical techniques are critical for confirming the purity and stability of this compound?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .
  • X-ray crystallography : Resolve crystal structure (if crystalline) to confirm stereochemistry using SHELX programs .

Advanced: What reaction mechanisms govern the synthesis of derivatives with enhanced bioactivity?

Answer:

  • Gewald-type cyclization : For thiophene ring formation, use elemental sulfur and morpholine under microwave irradiation (120°C, 30 min) to accelerate kinetics .
  • Nucleophilic aromatic substitution : Introduce phenoxy or chlorophenyl groups via SNAr reactions at electron-deficient pyridine positions (K₂CO₃, DMF, 60°C) .
  • Condensation reactions : React with aldehydes (e.g., benzaldehyde) to form Schiff base derivatives, enhancing solubility and target affinity .

Table: Key Biological Activities of Structural Analogs

Analog StructureTarget/ActivityIC₅₀/EC₅₀Reference
Benzo[b]thiophene derivativeAPE1 inhibition12 µM
Pyrazolo[4,3-c]pyridine derivativeAntiproliferative (MCF-7)8.5 µM
Chlorophenyl-substituted acetamideKinase (EGFR) inhibition0.45 µM

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